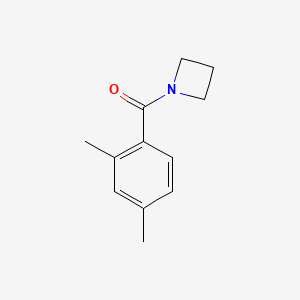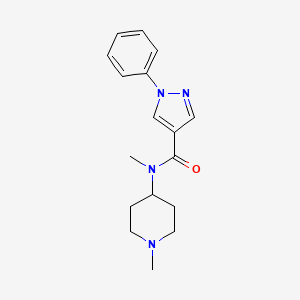
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as CDMQ, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of quinoline derivatives. CDMQ has shown promising results in various studies, making it a potential candidate for further research.
作用機序
The mechanism of action of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the replication of certain viruses, such as the hepatitis C virus.
実験室実験の利点と制限
One of the main advantages of using (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone in lab experiments is its ability to inhibit the activity of certain enzymes, such as COX-2, which is involved in the production of inflammatory mediators. This makes it a potential candidate for the development of new anti-inflammatory drugs. However, one of the limitations of using this compound is its potential toxicity, which needs to be further studied.
List of
将来の方向性
1. Further studies on the mechanism of action of (5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone
2. Development of new drugs based on this compound
3. Exploration of the potential use of this compound in the treatment of viral infections
4. Investigation of the potential toxicity of this compound
5. Studies on the pharmacokinetics and pharmacodynamics of this compound
6. Development of new synthetic methods for this compound
7. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases
8. Studies on the interaction of this compound with other proteins and enzymes
9. Investigation of the potential use of this compound in the treatment of autoimmune diseases
10. Exploration of the potential use of this compound in the development of new diagnostic tools.
合成法
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a simple and efficient method. The synthesis involves the condensation of 5-chlorofurfural and 2-amino-3,4-dihydronaphthalene-1-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the treatment of the intermediate with 6-methoxy-1,2,3,4-tetrahydroquinoline-2-one.
科学的研究の応用
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone has been extensively studied for its potential use in various scientific research fields. It has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. This compound has also been used as a probe in the study of protein-protein interactions, as well as in the development of new drugs.
特性
IUPAC Name |
(5-chlorofuran-2-yl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-11-4-5-12-10(9-11)3-2-8-17(12)15(18)13-6-7-14(16)20-13/h4-7,9H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQHBTIPQCXNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)
![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)


![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)
